1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester 1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.: 1800302-51-5
VCID: VC8248610
InChI: InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-8-14(9-11-20)12-15-6-4-5-7-16(15)13-19/h4-7,14H,8-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2C#N
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol

1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester

CAS No.: 1800302-51-5

Cat. No.: VC8248610

Molecular Formula: C18H24N2O2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester - 1800302-51-5

Specification

CAS No. 1800302-51-5
Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
IUPAC Name tert-butyl 4-[(2-cyanophenyl)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-8-14(9-11-20)12-15-6-4-5-7-16(15)13-19/h4-7,14H,8-12H2,1-3H3
Standard InChI Key XERCTGRKYVZTJP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2C#N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2C#N

Introduction

Overview

1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester (CAS 1800302-51-5) is a piperidine derivative with a tert-butyl ester and a 2-cyanobenzyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its structural complexity and potential as a building block for bioactive molecules. Below, we present a detailed examination of its chemical identity, synthesis, properties, and applications.

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

  • IUPAC Name: 1,1-Dimethylethyl 4-[(2-cyanophenyl)methyl]piperidine-1-carboxylate

  • Molecular Formula: C18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{2}

  • Molecular Weight: 300.4 g/mol

Structural Characterization

  • SMILES: \text{CC(C)(C)OC(=O)N1CCC(Cc2ccccc2C#N)CC1}

  • Key Functional Groups:

    • Tert-butyl ester (1,1-dimethylethyl carboxylate)

    • Piperidine ring (six-membered amine)

    • 2-Cyanobenzyl substituent (aromatic ring with cyano group at ortho position)

Table 1: Structural and Molecular Data

PropertyValueSource
CAS Number1800302-51-5
Molecular FormulaC18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular Weight300.4 g/mol
XLogP3-AA~3.5 (estimated)

Synthesis and Preparation

Synthetic Routes

The compound can be synthesized via:

  • Hydrogenation of Pyridine Precursors: As described in CN102174011A , pyridinecarboxylic acids are hydrogenated using Pd/C catalysts under H2\text{H}_2 pressure to yield piperidine derivatives. For this compound, 4-pyridinecarboxylic acid derivatives could serve as intermediates.

  • Alkylation of Piperidine: Introducing the 2-cyanobenzyl group via nucleophilic substitution or Friedel-Crafts alkylation on a preformed piperidine scaffold .

Table 2: Representative Synthesis Steps

StepReactionConditionsYield
1Hydrogenation of pyridineH2\text{H}_2, Pd/C, 90–100°C85–95%
2Esterificationtert-Butyl chloroformate, base>90%
3Benzylation2-Cyanobenzyl bromide, K2_2CO3_3~80%

Physicochemical Properties

Physical State and Solubility

  • Appearance: Likely a white to off-white crystalline solid (analogous to tert-butyl piperidinecarboxylates ).

  • Solubility:

    • Polar solvents: Moderate in DMSO, methanol.

    • Nonpolar solvents: Low in hexane.

Spectroscopic Data

  • IR Spectroscopy:

    • νC≡N\nu_{\text{C≡N}}: ~2230 cm1^{-1} (cyano stretch) .

    • νC=O\nu_{\text{C=O}}: ~1720 cm1^{-1} (ester carbonyl) .

  • NMR (Predicted):

    • 1H^1\text{H}: δ 1.4 (s, 9H, tert-butyl), δ 3.4–4.1 (m, piperidine protons), δ 7.4–7.7 (m, aromatic protons).

    • 13C^{13}\text{C}: δ 28.1 (tert-butyl), δ 118.5 (C≡N), δ 155.2 (C=O) .

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
Boiling Point~406.5°C (estimated)EPI Suite
Density1.047 g/cm3^3Analogous data
LogP3.04XLogP3

Applications and Biological Relevance

Pharmaceutical Intermediates

  • Drug Discovery: The tert-butyl ester and piperidine core are common in protease inhibitors and CNS-targeting agents .

  • Kinase Inhibitors: Similar structures are explored in oncology (e.g., benzimidazole derivatives in CN1805747A ).

Material Science

  • Ligands in Catalysis: Piperidine derivatives serve as chiral ligands in asymmetric synthesis .

AspectRecommendation
Personal ProtectionGloves, goggles, lab coat
VentilationUse fume hood
DisposalFollow hazardous waste protocols

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